molecular formula C15H17N3O B4573786 1-{4-Methyl-2-[(2-phenylethyl)amino]pyrimidin-5-yl}ethanone

1-{4-Methyl-2-[(2-phenylethyl)amino]pyrimidin-5-yl}ethanone

Cat. No.: B4573786
M. Wt: 255.31 g/mol
InChI Key: NDQGAOCGTPASRE-UHFFFAOYSA-N
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Description

1-{4-Methyl-2-[(2-phenylethyl)amino]pyrimidin-5-yl}ethanone is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group, a phenylethylamino group, and an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-Methyl-2-[(2-phenylethyl)amino]pyrimidin-5-yl}ethanone typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methyl-2-aminopyrimidine with phenylethylamine in the presence of a suitable catalyst, followed by acetylation to introduce the ethanone group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, would also be considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-{4-Methyl-2-[(2-phenylethyl)amino]pyrimidin-5-yl}ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the ethanone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

1-{4-Methyl-2-[(2-phenylethyl)amino]pyrimidin-5-yl}ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-{4-Methyl-2-[(2-phenylethyl)amino]pyrimidin-5-yl}ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    1-{4-Methyl-2-[(2-phenylethyl)amino]pyrimidin-5-yl}propanone: Similar structure but with a propanone group instead of an ethanone group.

    1-{4-Methyl-2-[(2-phenylethyl)amino]pyrimidin-5-yl}butanone: Similar structure but with a butanone group instead of an ethanone group.

    1-{4-Methyl-2-[(2-phenylethyl)amino]pyrimidin-5-yl}pentanone: Similar structure but with a pentanone group instead of an ethanone group.

Uniqueness

1-{4-Methyl-2-[(2-phenylethyl)amino]pyrimidin-5-yl}ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-[4-methyl-2-(2-phenylethylamino)pyrimidin-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-11-14(12(2)19)10-17-15(18-11)16-9-8-13-6-4-3-5-7-13/h3-7,10H,8-9H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDQGAOCGTPASRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)C)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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